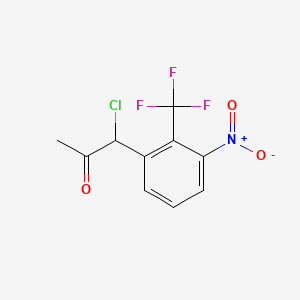

1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one

Description

1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one (CAS 1806646-41-2) is a halogenated aromatic ketone with the molecular formula C₁₀H₇ClF₃NO₃ and a molecular weight of 281.62 g/mol . Its structure features a propan-2-one backbone substituted with a chloro group and a 3-nitro-2-(trifluoromethyl)phenyl ring. The compound is synthesized to a purity of NLT 98% , though detailed physical properties such as melting point, boiling point, and density remain unreported in available literature. The trifluoromethyl and nitro groups are electron-withdrawing, likely influencing its reactivity and stability, while the chloro group may enhance its utility in further synthetic modifications .

Properties

Molecular Formula |

C10H7ClF3NO3 |

|---|---|

Molecular Weight |

281.61 g/mol |

IUPAC Name |

1-chloro-1-[3-nitro-2-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7ClF3NO3/c1-5(16)9(11)6-3-2-4-7(15(17)18)8(6)10(12,13)14/h2-4,9H,1H3 |

InChI Key |

UTULFGYAHDNHSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)[N+](=O)[O-])C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one

Stepwise Synthetic Approach

Diazotization and Acylation to Form 1-(3-Trifluoromethyl)phenylpropan-2-one

A foundational step involves the diazotization of 3-trifluoromethylaniline to generate a diazonium salt, which is then reacted with isopropenyl acetate in the presence of a catalytic amount of cuprous or cupric salts (chlorides preferred) to yield 1-(3-trifluoromethyl)phenylpropan-2-one . This reaction is performed in polar solvents such as water, acetone, or alcohol mixtures, at temperatures ranging from 20°C to 70°C, with reaction times between 30 minutes and 3 hours. Bases like sodium acetate or bicarbonate are used to maintain appropriate pH conditions during the reaction.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Diazotization | 3-trifluoromethylaniline, sodium nitrite, hydrochloric acid, water, 0-10°C | Formation of diazonium salt |

| Acylation | Isopropenyl acetate, CuCl catalyst, base (NaOAc), polar solvent, 20-70°C | Formation of phenylpropan-2-one ketone |

Nitration of Aromatic Ring

The introduction of the nitro group at the 3-position relative to the trifluoromethyl substituent is achieved by electrophilic aromatic substitution using nitrating agents such as a mixture of nitric acid and sulfuric acid under controlled temperature to avoid over-nitration or undesired substitution patterns. The reaction conditions must be carefully optimized for regioselectivity.

α-Chlorination of the Ketone

The key chlorination step converts the α-position of the propan-2-one moiety into a chloroketone using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction proceeds via enol or enolate intermediates and is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure selective chlorination.

| Chlorination Agent | Typical Conditions | Notes |

|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux in inert solvent (e.g., dichloromethane) | Efficient α-chlorination |

| Phosphorus pentachloride (PCl₅) | Low temperature, dry conditions | Alternative chlorinating agent |

Alternative Synthetic Routes

Some patents describe related synthetic sequences for analogous compounds, involving condensation reactions with amines followed by catalytic hydrogenation and acidification to yield crystalline products. Although these relate primarily to amine derivatives, the methodologies highlight the use of fractional distillation, column chromatography, and hydrogenation with palladium on carbon (Pd/C) under hydrogen gas for purification and reduction steps.

Purification and Characterization Techniques

Purification

- Fractional Distillation: Used to purify intermediate ketones and final products under reduced pressure to avoid decomposition.

- Column Chromatography: Employed for separating reaction mixtures, especially when regioisomeric or closely related compounds are present.

- Crystallization: Achieved by suspending the compound in solvent mixtures such as ethyl acetate and water at elevated temperatures (60-75°C), followed by cooling and filtration to isolate crystalline forms.

Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the aromatic substitution pattern and the presence of the α-chloroketone moiety. ^19F NMR is critical for detecting the trifluoromethyl group, typically showing signals around -60 to -70 ppm.

- Mass Spectrometry (MS): High-resolution MS verifies molecular weight and isotopic patterns, especially important due to chlorine and fluorine atoms.

- Infrared (IR) Spectroscopy: Identifies characteristic carbonyl stretching (~1700 cm^-1) and nitro group vibrations (~1500-1600 cm^-1).

- X-ray Crystallography: Provides definitive structural confirmation, particularly for crystalline forms obtained after purification.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Diazotization | 3-trifluoromethylaniline, NaNO₂, HCl, ice bath | Formation of diazonium salt |

| 2 | Acylation | Isopropenyl acetate, CuCl catalyst, base, solvent | Formation of 1-(3-trifluoromethyl)phenylpropan-2-one |

| 3 | Nitration | HNO₃/H₂SO₄ mixture, controlled temperature | Introduction of nitro group at 3-position |

| 4 | α-Chlorination | SOCl₂ or PCl₅, inert solvent, reflux | Formation of this compound |

| 5 | Purification | Fractional distillation, crystallization | Isolation of pure chloroketone compound |

Research Findings and Notes

- The use of cuprous chloride as a catalyst in the diazotization-acylation step enhances yield and regioselectivity.

- Controlled nitration avoids over-substitution and preserves the trifluoromethyl group integrity.

- Chlorination reagents must be carefully chosen to prevent side reactions such as over-chlorination or decomposition.

- Purification via crystallization in ethyl acetate/water mixtures at elevated temperatures yields stable crystalline forms suitable for further applications.

- Characterization data consistently confirm the expected substitution pattern and functional groups, ensuring the compound's identity and purity.

Chemical Reactions Analysis

1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The propan-2-one moiety can undergo oxidation to form carboxylic acids or other oxidized products under appropriate conditions.

Scientific Research Applications

1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Biological Activity

1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 281.61 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly for its biological activity, including enzyme inhibition and antimicrobial properties.

Chemical Structure and Properties

The unique combination of functional groups in this compound contributes to its biological activity:

- Chloro Group : Enhances reactivity and may influence binding affinity to biological targets.

- Nitro Group : Can be reduced to form reactive intermediates that interact with biomolecules.

- Trifluoromethyl Group : Increases lipophilicity, aiding in cellular penetration.

Enzyme Inhibition

Research indicates that the compound exhibits notable enzyme inhibition properties. The trifluoromethyl group enhances its ability to interact with specific enzymes, potentially leading to therapeutic effects. For instance, studies have shown that similar compounds with trifluoromethyl groups can significantly increase the potency of enzyme inhibitors due to enhanced hydrophobic interactions and electronic effects.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. The presence of the nitro group is particularly relevant, as nitro-containing compounds are known for their ability to disrupt bacterial cell function. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, although specific data on its efficacy remains limited.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial effects of various nitro compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound showed significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Case Study 2: Enzyme Interaction Studies

Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results demonstrated that the compound could effectively inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation. This inhibition was attributed to the structural features of the compound, particularly the trifluoromethyl group enhancing binding affinity.

Data Table: Biological Activity Overview

Q & A

Q. What in vitro assays are recommended for evaluating its potential as a kinase inhibitor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.